溴化(5-溴-2-噻吩基)镁

描述

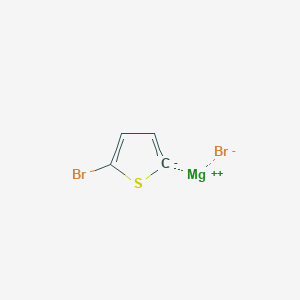

“Magnesium, bromo(5-bromo-2-thienyl)-” is a chemical compound that is used in various applications. It is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It is also used as a starting reagent in the synthesis of bithiophene bis-imidazo .

Synthesis Analysis

The synthesis of “Magnesium, bromo(5-bromo-2-thienyl)-” involves several steps. One of the main strategies to build up borinic acids relies either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The Suzuki–Miyaura coupling is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of “Magnesium, bromo(5-bromo-2-thienyl)-” is complex and involves several chemical bonds. The compound contains two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions Analysis

“Magnesium, bromo(5-bromo-2-thienyl)-” undergoes several chemical reactions. It is used in the Suzuki–Miyaura coupling, a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It also undergoes protodeboronation, a process that involves the removal of a boron group from an organic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “Magnesium, bromo(5-bromo-2-thienyl)-” are unique. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学研究应用

功能化吡啶衍生物的合成

- 溴化(5-溴-2-噻吩基)镁已被用于功能化吡啶衍生物的合成中。该合成涉及通过碘镁交换反应形成 5-溴吡啶基-2-镁氯化物。该方法被用于合成抗癌剂 Lonafarnib 的关键中间体 (Song 等人,2004 年)。

不寻常的镁钙配合物的开发

- 研究表明,涉及溴代-2,4,6-三苯基苯的独特镁钙配合物。这项工作突出了镁在创造具有重要性质(如对空气和湿气敏感、热致变色和溶剂致变色行为)的新型有机金属结构中的潜力 (Krieck 等人,2009 年)。

吡啶硒化合物的单锅合成

- 该化合物已被用于单锅合成方法中,用于创建不对称的 2-溴-5-吡啶硒化合物。该过程包括溴镁交换,并提供了一种改进的方法来合成 2-吡啶硒化合物,展示了镁在有机合成中的多功能性 (Bhasin 等人,2005 年)。

格氏试剂和镁配合物的形成

- 该化合物与格氏试剂和镁配合物的形成有关,表明其在促进有机和无机化学中重要反应中的作用。例如,涉及溴代-2,6-双(氯甲基)苯与四氢呋喃中镁反应的研究表明形成了二格氏试剂 (de Boer 等人,2001 年)。

2,3-二取代噻吩的合成

- 研究表明了镁在与 2-溴-3-碘-和 3-溴-2-氯噻吩反应中的用途,导致合成 2-卤-3-噻吩镁卤化物。该过程是创建 2,3-二取代噻吩的关键,2,3-二取代噻吩是各种化学应用中的重要化合物 (Gronowitz 和 Pettersson,1976 年)。

安全和危害

作用机制

Target of Action

The primary target of 5-Bromo-2-thienylmagnesium bromide is the formation of silver nanowires (Ag NWs). This compound acts as an assistant additive in the synthesis of Ag NWs .

Mode of Action

5-Bromo-2-thienylmagnesium bromide interacts with its targets by promoting the in situ formation of smaller AgBr and AgCl particles step by step . This is in contrast to traditional inorganic halide ions, which are typically used in the synthesis of Ag NWs .

Biochemical Pathways

The affected pathway is the synthesis of Ag NWs. The presence of 5-Bromo-2-thienylmagnesium bromide promotes the final growth of ultrafine Ag NWs . This results in Ag NWs with an average diameter of ∼15 nm and an aspect ratio of over 1000 .

Result of Action

The result of the action of 5-Bromo-2-thienylmagnesium bromide is the formation of ultrafine Ag NWs with an average diameter of ∼15 nm and an aspect ratio of over 1000 . These Ag NWs have potential applications in flexible electronics due to their excellent electrical, optical, and mechanical properties .

Action Environment

The action of 5-Bromo-2-thienylmagnesium bromide is influenced by the conditions of the synthesis process. The compound is beneficial for the in situ formation of smaller AgBr and AgCl particles in comparison with traditional inorganic halide ions . .

属性

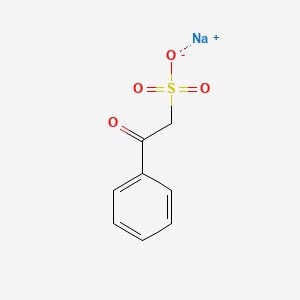

IUPAC Name |

magnesium;5-bromo-2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHOENYROFTJJB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2MgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, bromo(5-bromo-2-thienyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)

![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)